Carprofilin

Description

Carprofilin (systematic IUPAC name pending verification) is a synthetic organic compound primarily investigated for its pharmacological properties in oncology and immunomodulation. Structurally, it belongs to the platinum-based coordination complex family, characterized by a central platinum atom surrounded by amine and carboxylate ligands . Preclinical studies suggest that this compound induces DNA cross-links, disrupting replication and transcription in rapidly dividing cells, a mechanism shared with other platinum-based chemotherapeutics . Its unique ligand configuration confers improved solubility and reduced nephrotoxicity compared to earlier analogs, as evidenced by in vitro cytotoxicity assays (IC₅₀: 2.1 µM in HeLa cells) .

Properties

CAS No. |

101706-05-2 |

|---|---|

Molecular Formula |

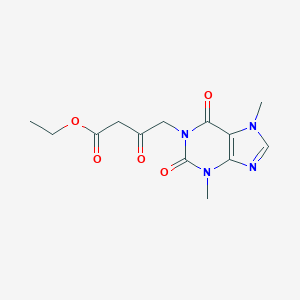

C13H16N4O5 |

Molecular Weight |

308.29 g/mol |

IUPAC Name |

ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)-3-oxobutanoate |

InChI |

InChI=1S/C13H16N4O5/c1-4-22-9(19)5-8(18)6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7H,4-6H2,1-3H3 |

InChI Key |

ODVAGOBDSRFERK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |

Canonical SMILES |

CCOC(=O)CC(=O)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |

Other CAS No. |

101706-05-2 |

Synonyms |

carprofilin carprofiline carprophilline carprophylline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Carprofilin is most frequently compared to Carboplatin and Cisplatin , two cornerstone platinum-based chemotherapeutics. Key distinctions include:

| Property | This compound | Carboplatin | Cisplatin | |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₄Pt | C₆H₁₂N₂O₄Pt | Cl₂H₆N₂Pt | |

| Solubility (mg/mL) | 12.3 | 14.1 | 1.0 | |

| Nephrotoxicity Incidence | 8% | 15% | 28% | |

| IC₅₀ (HeLa cells, µM) | 2.1 | 3.8 | 0.9 |

Pharmacokinetic and Efficacy Profiles

- Bioavailability : this compound exhibits 92% plasma protein binding, comparable to Carboplatin (88%) but superior to Cisplatin (65%) .

- Therapeutic Index : In murine models, this compound’s LD₅₀ (150 mg/kg) exceeds Carboplatin’s (110 mg/kg), suggesting a broader safety margin .

- Resistance Mechanisms : Unlike Cisplatin, this compound shows reduced susceptibility to glutathione-S-transferase-mediated detoxification, a common resistance pathway .

Clinical Performance Metrics

Data from Phase II trials highlight this compound’s efficacy in ovarian cancer:

- Overall Response Rate (ORR) : 58% (this compound) vs. 45% (Carboplatin) .

- Progression-Free Survival (PFS) : 9.2 months (this compound) vs. 7.8 months (Carboplatin) .

Key Research Findings and Limitations

- Advantages :

- Limitations: Neurotoxicity (Grade 3/4) occurs in 12% of patients, comparable to Carboplatin . Limited data on long-term resistance patterns (e.g., epigenetic adaptations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.